2-Methyl-1,2,3-propanetriol
CAS No.: 25245-58-3
Cat. No.: VC3698305
Molecular Formula: C4H10O3
Molecular Weight: 106.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25245-58-3 |
|---|---|
| Molecular Formula | C4H10O3 |
| Molecular Weight | 106.12 g/mol |
| IUPAC Name | 2-methylpropane-1,2,3-triol |
| Standard InChI | InChI=1S/C4H10O3/c1-4(7,2-5)3-6/h5-7H,2-3H2,1H3 |
| Standard InChI Key | OOJRTGIXWIUBGG-UHFFFAOYSA-N |
| SMILES | CC(CO)(CO)O |
| Canonical SMILES | CC(CO)(CO)O |
Introduction
Chemical Identity and Nomenclature
2-Methyl-1,2,3-propanetriol, registered under CAS number 25245-58-3, is an organic compound belonging to the triol family. Its IUPAC systematic name is 2-methylpropane-1,2,3-triol . The compound is also known by several synonyms including 2-methylglycerol, 2-C-methylglycerol, 2-methylglycerin, and 2-Methyl-1,2,3-trihydroxypropane . This molecule represents a methylated derivative of glycerol, with the methyl group positioned at the central carbon atom.
The compound has a molecular formula of C₄H₁₀O₃ and a molecular weight of 106.12 g/mol, indicating its relatively small molecular size . It contains four carbon atoms in its backbone, with three hydroxyl groups distributed in a 1,2,3-pattern along a propane chain, and a methyl substituent at position 2. The unique arrangement of these functional groups contributes to the compound's distinctive chemical properties and reactivity.
Physical and Chemical Properties
2-Methyl-1,2,3-propanetriol presents as a colorless to yellow liquid at standard temperature and pressure . Its physical state and appearance are consistent with other low molecular weight polyols. The compound exhibits several important physical and chemical properties that determine its behavior in various applications and reactions.
Basic Physical Properties
The compound has a high boiling point of 281.8°C at 760 mmHg, typical of polyols due to extensive hydrogen bonding . Its density is approximately 1.217 g/cm³, making it slightly denser than water . The flash point is relatively high at 145.8°C, indicating low flammability risk during standard handling conditions .
Thermodynamic Properties
The enthalpy of vaporization for 2-Methyl-1,2,3-propanetriol is 60.43 kJ/mol, reflecting the energy required to overcome the intermolecular forces, particularly hydrogen bonding between the hydroxyl groups . This value is consistent with other polyols of similar molecular weight and hydroxyl content.
Solubility and Partition Characteristics
The compound demonstrates high hydrophilicity with a negative logP value of -1.97 (ACD/LogP) or -1.6 (XLogP3), indicating greater solubility in aqueous environments compared to lipid phases . This hydrophilic nature stems from the presence of three hydroxyl groups capable of hydrogen bonding with water molecules. The compound has a low bioconcentration factor (BCF) of 1 at both pH 5.5 and pH 7.4, suggesting minimal potential for bioaccumulation in organisms .
Table 1: Key Physical and Chemical Properties of 2-Methyl-1,2,3-propanetriol
Molecular Structure and Representation
The molecular structure of 2-Methyl-1,2,3-propanetriol features a three-carbon backbone with a methyl group at position 2 and hydroxyl groups at positions 1, 2, and 3. This arrangement creates a tertiary alcohol at position 2 and primary alcohols at positions 1 and 3, leading to differential reactivity among the hydroxyl groups.
Structural Representations
The compound can be represented in various formats commonly used in chemical databases and literature:
This simplified molecular-input line-entry system representation encodes the atomic connectivity, showing how the carbon atoms are linked with the hydroxyl groups and the methyl substituent.
InChI Notation: InChI=1/C4H10O3/c1-4(7,2-5)3-6/h5-7H,2-3H2,1H3
The International Chemical Identifier provides a standard way to encode the molecular information, allowing for consistent identification across chemical databases.
InChIKey: OOJRTGIXWIUBGG-UHFFFAOYAY
This condensed digital representation of the InChI serves as a searchable index for the compound in various chemical databases.
Structural Characteristics
The structural features of 2-Methyl-1,2,3-propanetriol include:
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Three hydroxyl groups, making it a triol
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A quaternary carbon at position 2
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Five freely rotating bonds, providing conformational flexibility
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A relatively compact structure with a molar volume of 87.1 cm³
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Molecular polarizability of 9.97×10⁻²⁴ cm³, influencing its interactions with electric fields and other molecules
Synthesis and Production Methods
The synthesis of 2-Methyl-1,2,3-propanetriol can be approached through various routes, though specific literature on its industrial production is somewhat limited compared to its structural analog glycerol.
Potential synthetic routes may include:
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Controlled oxidation of 2-methyl-1,2,3-propanetriol precursors
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Reduction of appropriate carboxylic acid derivatives
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Hydrolysis of corresponding esters or other functional group transformations
While search result discusses a process for preparing 2-methyl-1,3-propanediol, this is a different compound with two hydroxyl groups rather than three. The preparation methods would likely differ due to the additional hydroxyl group in 2-Methyl-1,2,3-propanetriol.
Chemical Reactions and Reactivity
Due to the presence of three hydroxyl groups, 2-Methyl-1,2,3-propanetriol exhibits reactivity patterns typical of polyols, though with some distinctive characteristics owing to its methyl substituent at position 2.
Oxidation Reactions
The primary hydroxyl groups at positions 1 and 3 can undergo selective oxidation to yield aldehydes or carboxylic acids, while the tertiary hydroxyl at position 2 is more resistant to oxidation due to steric hindrance from the adjacent methyl group and the lack of hydrogen at the carbon bearing the hydroxyl group.
Esterification and Etherification
All three hydroxyl groups can participate in esterification reactions with carboxylic acids or acid derivatives to form mono-, di-, or triesters. Similarly, etherification can occur to produce corresponding ethers. The primary hydroxyl groups generally show higher reactivity compared to the tertiary hydroxyl group at position 2.
Reaction with Protecting Groups
In synthetic applications, selective protection of the different hydroxyl groups might be achieved using various protecting group strategies, exploiting the differential reactivity between primary and tertiary alcohols.
Applications and Uses
2-Methyl-1,2,3-propanetriol, with its three hydroxyl groups and compact structure, presents potential applications in various fields:
Polymer Chemistry
The compound could serve as a building block in polymer synthesis, particularly in the production of polyesters, polyurethanes, and alkyd resins. Its trifunctional nature allows for cross-linking, potentially enhancing the mechanical and thermal properties of the resulting polymers.
Organic Synthesis
As a functionalized molecule with multiple reactive sites, 2-Methyl-1,2,3-propanetriol can serve as a versatile intermediate in the synthesis of more complex organic compounds. The differential reactivity of its hydroxyl groups enables selective transformations.
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